Amlodipino aspartato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amlodipine aspartic acid is a calcium channel blocker with antihypertensive and antianginal properties . It belongs to a class of medications called calcium channel blockers . It lowers blood pressure by relaxing the blood vessels so the heart does not have to pump as hard . Amlodipine is used to treat certain types of angina (chest pain) and other conditions caused by coronary artery disease .

Physical and Chemical Properties Analysis

Amlodipine has a molecular weight of 408.88 . It is soluble in DMSO at 72 mg/mL . A pKa value of 8.7 means that amlodipine is predominantly present in the ionized form at a physiologic pH .Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión y la Angina

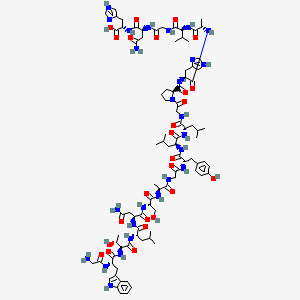

El amlodipino aspartato es un derivado del amlodipino, que es un bloqueador de los canales de calcio de acción prolongada {svg_1}. Se utiliza en el tratamiento de la hipertensión y la angina de pecho {svg_2}. Esto se debe a su capacidad para bloquear los canales de calcio, lo que ayuda a relajar y dilatar los vasos sanguíneos, mejorando así el flujo sanguíneo y reduciendo la presión arterial {svg_3}.

Patrón de Referencia Farmacéutica

Esto es importante en la industria farmacéutica para garantizar la seguridad y la eficacia de los medicamentos que se producen {svg_4}.

Pruebas de Estabilidad

Además de su uso como patrón de referencia, el this compound también se utiliza en las pruebas de estabilidad de los productos farmacéuticos {svg_5}. Las pruebas de estabilidad se realizan en los productos farmacéuticos para demostrar que la composición no cambia sustancial o materialmente con el tiempo, es decir, durante su vida útil indicada {svg_6}.

Investigación de Nuevos Compuestos

El this compound es un compuesto novedoso y se están llevando a cabo investigaciones sobre sus propiedades y usos potenciales {svg_7}. Esto incluye investigaciones sobre su síntesis, biodisponibilidad y vida media en el cuerpo {svg_8}.

Terapia Combinada

El derivado aspartato del amlodipino es útil, ya sea solo o en combinación con amlodipino, como farmacéutico en el tratamiento de la angina y la hipertensión {svg_9}. Esto sugiere que el this compound podría utilizarse en terapias combinadas para estas afecciones {svg_10}.

Desarrollo de Nuevas Sales

La investigación sobre el this compound podría conducir al desarrollo de nuevas sales de amlodipino {svg_11}. Esto podría mejorar potencialmente las propiedades de formulación del amlodipino, abordando problemas como el tableteado y los problemas de estabilidad {svg_12}.

Mecanismo De Acción

Target of Action

Amlodipine aspartate primarily targets the L-type calcium channels located in the vascular smooth muscle and myocardium . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.

Mode of Action

Amlodipine aspartate is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels during depolarization . This inhibition leads to a relaxation of the coronary vascular smooth muscle and vasodilation . The drug also increases myocardial oxygen delivery in patients with vasospastic angina .

Biochemical Pathways

The primary biochemical pathway affected by amlodipine aspartate is the calcium signaling pathway . By blocking the L-type calcium channels, amlodipine aspartate reduces the amount of calcium entering the vascular smooth muscle and myocardial cells . This action leads to a decrease in peripheral vascular resistance, which ultimately results in a reduction of blood pressure .

Pharmacokinetics

Amlodipine aspartate exhibits distinctive pharmacokinetic characteristics. Following oral administration, it has a bioavailability of 60 to 65% . The drug is extensively metabolized in the liver, with no significant presystemic or first-pass metabolism . It is slowly cleared from the body, with a terminal elimination half-life of 40 to 50 hours . The volume of distribution is large (21L/kg), and there is a high degree of protein binding (98%) .

Result of Action

The primary result of amlodipine aspartate’s action is a reduction in blood pressure . By causing peripheral arterial vasodilation and reducing peripheral vascular resistance, the drug helps lower blood pressure . This makes it easier for the heart to pump blood around the body . Additionally, amlodipine aspartate is used to reduce chest pain associated with angina .

Action Environment

The action of amlodipine aspartate can be influenced by various environmental factors. For instance, liver function can impact the drug’s metabolism and clearance . Patients with hepatic insufficiency may experience an increase in the drug’s area under the curve (AUC), suggesting a slower rate of elimination . Age and severe renal impairment can also influence the pharmacokinetic profile of amlodipine aspartate, leading to higher plasma concentrations and longer half-lives .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Amlodipine aspartate interacts with various biomolecules, primarily functioning as a calcium channel blocker . It inhibits the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral arterial vasodilation .

Cellular Effects

Amlodipine aspartate has significant effects on various types of cells and cellular processes. It has been found to significantly decrease liver injury and hepatic steatosis, and improve lipid metabolism in mice with non-alcoholic fatty liver disease and hypertension .

Molecular Mechanism

The molecular mechanism of amlodipine aspartate involves its action as a calcium channel blocker. It exerts its effects at the molecular level by inhibiting the trans-membrane influx of calcium ions into vascular smooth muscle and cardiac muscle, causing peripheral arterial vasodilation .

Temporal Effects in Laboratory Settings

Amlodipine aspartate is slowly cleared with a terminal elimination half-life of 40 to 50 hours . This slow clearance and long half-life contribute to its long duration of action .

Dosage Effects in Animal Models

The effects of amlodipine aspartate in animal models have been studied extensively. For instance, it has been found to significantly decrease liver injury and hepatic steatosis in mice with non-alcoholic fatty liver disease and hypertension .

Metabolic Pathways

Amlodipine aspartate is extensively metabolized in the liver . The metabolic fate of the drug involves oxidation to the pyridine derivative with subsequent oxidative deamination of the 2-aminoethyoxymethyl side chain or deesterification at the 5-methoxycarbonyl group .

Transport and Distribution

Amlodipine aspartate is highly bioavailable after oral administration, with values of 63% in humans, 88% in dogs, 100% in mice, and 100% in rats . This suggests that the drug is readily transported and distributed within cells and tissues.

Propiedades

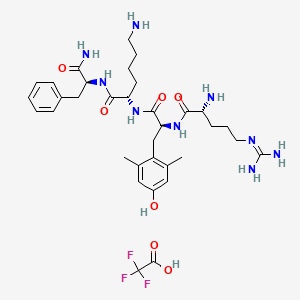

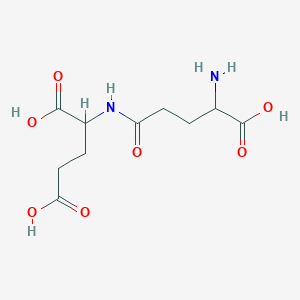

| { "Design of the Synthesis Pathway": "The synthesis of Amlodipine aspartate can be achieved by the reaction of Amlodipine besylate with L-aspartic acid.", "Starting Materials": [ "Amlodipine besylate", "L-aspartic acid" ], "Reaction": [ "Amlodipine besylate is dissolved in anhydrous methanol.", "L-aspartic acid is dissolved in anhydrous methanol and added dropwise to the Amlodipine besylate solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is removed under reduced pressure.", "The residue is dissolved in water and the pH is adjusted to 3-4 with hydrochloric acid.", "The resulting precipitate is filtered, washed with water, and dried to obtain Amlodipine aspartate." ] } | |

Número CAS |

400602-35-9 |

Fórmula molecular |

C24H29ClN2O9 |

Peso molecular |

524.9 g/mol |

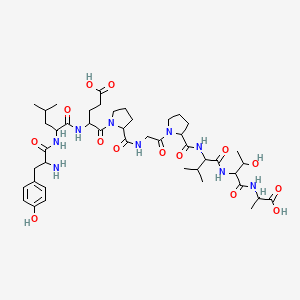

Nombre IUPAC |

(2S)-2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylamino]butanedioic acid |

InChI |

InChI=1S/C24H29ClN2O9/c1-4-36-24(33)21-17(12-35-10-9-26-16(22(30)31)11-18(28)29)27-13(2)19(23(32)34-3)20(21)14-7-5-6-8-15(14)25/h5-8,16,20,26-27H,4,9-12H2,1-3H3,(H,28,29)(H,30,31)/t16-,20?/m0/s1 |

Clave InChI |

OWGHROPUZICLBA-DJZRFWRSSA-N |

SMILES isomérico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN[C@@H](CC(=O)O)C(=O)O |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(CC(=O)O)C(=O)O |

Sinónimos |

Amlodipine aspartate |

Origen del producto |

United States |

Q1: What are the potential advantages of using amlodipine aspartate over other salt forms of amlodipine?

A: While a direct comparison of different amlodipine salts is not provided in the research excerpts, one study suggests that the choice of salt form can influence the overall efficacy and patient compliance. For instance, amlodipine aspartate is mentioned alongside other salts like amlodipine maleate, mesylate, and besylate as potentially offering improved characteristics in terms of reduced adverse effects and better patient compliance. Further research is needed to fully elucidate the specific benefits of amlodipine aspartate.

Q2: How is the purity of amlodipine maleate assessed, and why is the presence of amlodipine aspartate a concern?

A: The purity of amlodipine maleate, another common salt form of amlodipine, is determined using techniques like chromatography, with specific reference standards for potential impurities like amlodipine aspartate and maleamide. The presence of amlodipine aspartate as an impurity is undesirable as it could alter the drug's pharmacological profile, stability, and overall quality. Ensuring the absence of such impurities is crucial for drug safety and efficacy.

Q3: What are the implications of finding amlodipine aspartate as an impurity in amlodipine maleate, and what methods can separate these compounds?

A: The presence of amlodipine aspartate in amlodipine maleate signifies a deviation from the intended drug composition, potentially impacting its safety and effectiveness. To address this, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify these compounds, ensuring the purity and quality of the final pharmaceutical product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.